
1-butyl-2,3-dihydro-1H-indol-6-amine
Overview
Description
Molecular Structure Analysis
The InChI code for 1-butyl-2,3-dihydro-1H-indol-6-amine is1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
1-butyl-2,3-dihydro-1H-indol-6-amine has a molecular weight of 190.29 g/mol . It is a liquid at room temperature .Scientific Research Applications
-
Cancer Treatment
- Indole derivatives have been found to have potential applications in the treatment of cancer .
- They have been found to inhibit the growth of cancer cells .
- The specific methods of application or experimental procedures are not mentioned in the source .
- The outcomes of these applications are also not specified in the source .
-
Antiviral Activity
- Indole derivatives have been found to have antiviral properties .
- Specific indole derivatives have been found to inhibit the influenza A virus and the Coxsackie B4 virus .
- The specific methods of application or experimental procedures are not mentioned in the source .
- The outcomes of these applications are also not specified in the source .
-
Flavour and Fragrance Applications
- Indole has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
-
Antioxidant Activity
-
Anti-Inflammatory Activity
-
Antimicrobial Activity
-
Antidepressant Activity
-
Antihistaminic Activity
-
Antiparkinson Activity
-
Antitumor Activity
-
Tubulin Inhibitors
-
Receptor Inhibitors
properties
IUPAC Name |
1-butyl-2,3-dihydroindol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVGOCNJGSJIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-2,3-dihydro-1H-indol-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



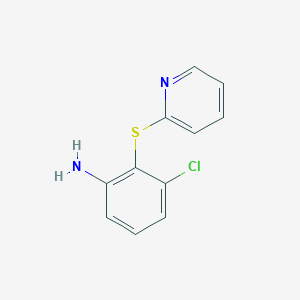
![2-[(3-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517085.png)
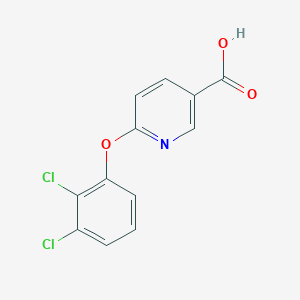
![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
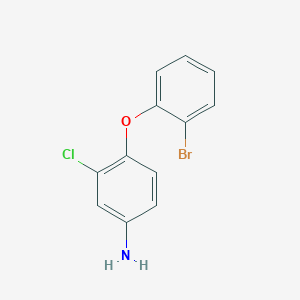
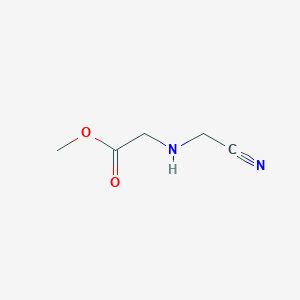
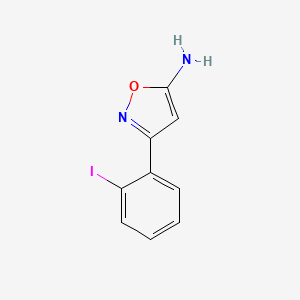
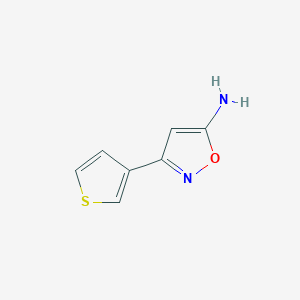
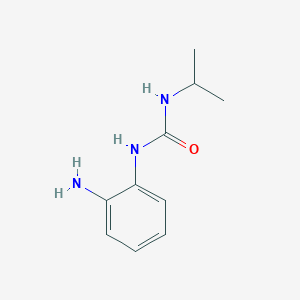
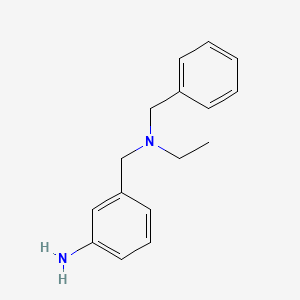
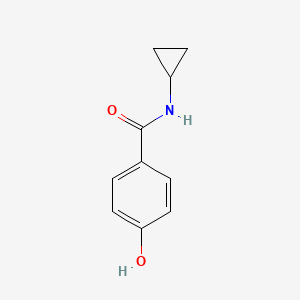
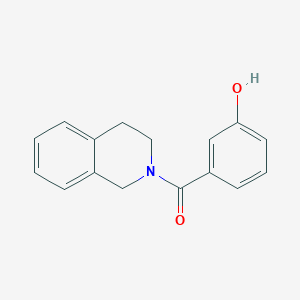
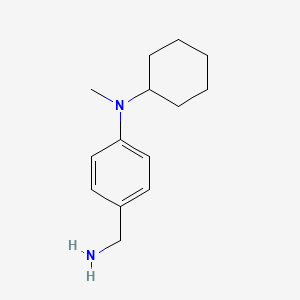
![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)